molecular formula C18H19N7OS B2957518 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 2034360-85-3

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2957518
CAS No.: 2034360-85-3
M. Wt: 381.46
InChI Key: OLJREKOWIRXEAX-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, such as the pyrazole and pyrimidine rings, followed by their functionalization and coupling with other intermediates.

    Formation of Pyrazole and Pyrimidine Rings: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones, while the pyrimidine ring is often formed via the condensation of amidines with β-dicarbonyl compounds.

    Functionalization: The functionalization of these rings involves introducing various substituents to achieve the desired chemical properties. This step may include halogenation, nitration, or alkylation reactions.

    Coupling Reactions: The final step involves coupling the functionalized pyrazole and pyrimidine rings with the azetidine-3-carboxamide moiety. This is typically achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, minimizing the number of reaction steps, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.

    Pharmaceutical Development: The compound is explored for its potential to be developed into drugs for treating diseases such as cancer, cardiovascular disorders, and neurological conditions.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(1H-pyrazol-1-yl)pyrimidin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide
  • 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide
  • 1-(6-(1H-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Uniqueness

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide is unique due to its specific combination of heterocyclic rings and functional groups. This unique structure allows it to interact with a distinct set of biological targets, potentially offering advantages in terms of selectivity and potency compared to similar compounds.

Properties

IUPAC Name

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7OS/c26-17(23-18-22-13-4-1-2-5-14(13)27-18)12-9-24(10-12)15-8-16(20-11-19-15)25-7-3-6-21-25/h3,6-8,11-12H,1-2,4-5,9-10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJREKOWIRXEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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